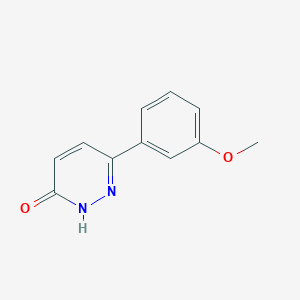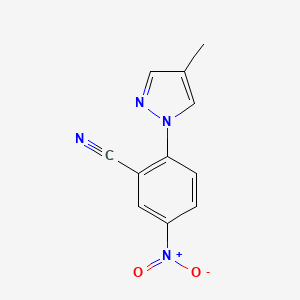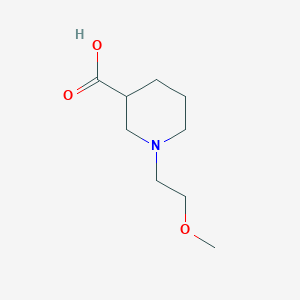
6-(3-methoxyphenyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
6-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyridazinones. Pyridazinones are known for their significant pharmaceutical importance due to their presence in various biologically active compounds .
Synthesis Analysis
The synthesis of pyridazinone derivatives can be achieved through different synthetic routes. One such method involves a two-step synthesis starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, leading to the formation of 4,6-disubstituted pyridazin-3(2H)-ones . Another approach for synthesizing a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, involves treating specific precursors in dry dichloromethane followed by a series of reactions including the use of chloroamine T in the presence of ethanol . Although these methods do not directly describe the synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one, they provide insight into the general synthetic strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations can be employed to compare theoretical and experimental values, providing a deeper understanding of the molecular structure .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives involves Friedel-Crafts acylation followed by cyclization and condensation reactions . Dehydrogenation and Michael addition reactions are also possible, leading to the formation of different pyridazinone derivatives . These reactions highlight the chemical versatility of the pyridazinone scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives can be influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the compound's solubility, melting point, and stability . The intermolecular interactions, such as hydrogen bonding and halogen interactions, can influence the crystal packing and, consequently, the compound's solid-state properties . The HOMO-LUMO energy gap and global reactivity descriptors can provide information on the compound's reactivity and potential as a pharmaceutical agent .
Wissenschaftliche Forschungsanwendungen
Polymer Feedstock Synthesis
- Biomass-derived Aromatic N-Heterocycles: A study by Qi et al. (2019) in Nature Communications demonstrates the synthesis of a pyridazine-based compound (GSPZ), derived from biomass, which serves as a precursor for epoxy resin with superior properties compared to petroleum-based resins. This finding highlights its potential use in creating high-performance polymers from renewable sources (Qi et al., 2019).
Synthesis and Chemical Reactions
- 1,3-Dipolar Cycloaddition Reactions: Research by Jelen et al. (1991) in the Journal of Heterocyclic Chemistry reveals that the compound undergoes complex reactions to form various derivatives, indicating its utility in synthesizing diverse chemical structures (Jelen et al., 1991).
- Novel Dehydrogenation Reactions: A study by Nakao et al. (1991) in the Chemical & Pharmaceutical Bulletin describes a novel dehydrogenation reaction involving the compound, highlighting its role in advancing synthetic methodologies (Nakao et al., 1991).
Agricultural Applications
- Juvenile Hormone-Like Activity: Miyake and Oguia (1992) in the Journal of Pesticide Science found that derivatives of 3(2H)-pyridazinone exhibit juvenile hormone-like activity, particularly effective in controlling certain insect populations in agriculture (Miyake & Oguia, 1992).
Medicinal Chemistry
- Inhibitory Activity Against IL-1beta: Matsuda et al. (2001) in Bioorganic & Medicinal Chemistry Letters synthesized derivatives of the compound and evaluated their potential to inhibit IL-1beta production, suggesting possible therapeutic applications (Matsuda et al., 2001).
Structural Analysis
- Crystallography of Derivatives: A study by Zvirgzdins et al. (2013) in Acta Crystallographica Section E provided insights into the crystal structure of a related compound, aiding in the understanding of its chemical behavior (Zvirgzdins et al., 2013).
Potential Therapeutic Agents
- Anti-inflammatory and Analgesic Agents: Research by Sharma and Bansal (2016) in Medicinal Chemistry Research synthesized and evaluated new derivatives for their anti-inflammatory and analgesic properties, showing potential as therapeutic agents (Sharma & Bansal, 2016).
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(7-9)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQOBALQFJEZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284213 | |
| Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)pyridazin-3(2H)-one | |
CAS RN |
76970-15-5 | |
| Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76970-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)

![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)

![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)

![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)
![2-[(6-Methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B3022524.png)

